molecular formula C19H20N4O5 B14928633 N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

Cat. No.: B14928633
M. Wt: 384.4 g/mol
InChI Key: LCVNAUHGNOSFFL-UHFFFAOYSA-N
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Description

N-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the nitrophenyl group and the furan ring. Common reagents used in these reactions include hydrazine, aldehydes, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic substitution reactions may require the use of Lewis acids as catalysts.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted pyrazoles and nitro-substituted furans .

Scientific Research Applications

N-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    1-Methylpyrazol-3-amine: Shares the pyrazole ring structure but lacks the nitrophenyl and furan groups.

    Imidazole derivatives: Similar in structure but with different heterocyclic rings and functional groups.

Uniqueness

N-[3-(4-METHYL-1H-PYRAZOL-1-YL)PROPYL]-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to its combination of a pyrazole ring, nitrophenyl group, and furan ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H20N4O5

Molecular Weight

384.4 g/mol

IUPAC Name

N-[3-(4-methylpyrazol-1-yl)propyl]-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C19H20N4O5/c1-14-11-21-22(12-14)10-4-9-20-19(24)18-8-7-15(28-18)13-27-17-6-3-2-5-16(17)23(25)26/h2-3,5-8,11-12H,4,9-10,13H2,1H3,(H,20,24)

InChI Key

LCVNAUHGNOSFFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CCCNC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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